1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride
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Overview
Description
1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a 2-methylpropyl group, and an amine group attached to the pyrazole ring, along with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Alkylation: The ethyl group and the 2-methylpropyl group can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Formation of Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency and yield. This may include the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-4-amine: Similar structure but with a different alkyl group.
1-ethyl-N-(2-methylpropyl)-1H-pyrazol-3-amine: Isomer with the amine group at a different position.
1-ethyl-1H-pyrazol-4-amine: Lacks the 2-methylpropyl group.
Uniqueness
1-ethyl-N-(2-methylpropyl)-1H-pyrazol-4-amine dihydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Properties
IUPAC Name |
1-ethyl-N-(2-methylpropyl)pyrazol-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-4-12-7-9(6-11-12)10-5-8(2)3;;/h6-8,10H,4-5H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDXWVAOWJFVLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)NCC(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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